molecular formula C10H17N3O B13059924 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine

5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13059924
M. Wt: 195.26 g/mol
InChI Key: LLUVNZLPGFJDPX-UHFFFAOYSA-N
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Description

5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine is a chemical compound offered for research and development purposes. This molecule features a 3-aminopyrazole core, a scaffold recognized in medicinal chemistry for its potential as a pharmacophore due to its ability to engage in hydrogen bonding . The structure is substituted with a tetrahydrofuran (oxolane) ring via an ethyl linker, which may influence the compound's solubility and conformational properties. As a substituted pyrazole, this compound is expected to serve as a versatile building block for the synthesis of more complex molecules. Researchers might employ it in the development of nitrogen-containing macroheterocycles or other heterocyclic frameworks. Pyrazole derivatives are known to be explored for various biological activities, though the specific applications and mechanism of action for this particular analog are not yet fully characterized and represent an area for further investigation. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

5-methyl-1-[2-(oxolan-2-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-8-7-10(11)12-13(8)5-4-9-3-2-6-14-9/h7,9H,2-6H2,1H3,(H2,11,12)

InChI Key

LLUVNZLPGFJDPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC2CCCO2)N

Origin of Product

United States

Preparation Methods

Direct N-Alkylation Method

  • Starting Materials: 5-methyl-1H-pyrazol-3-amine and 2-(oxolan-2-yl)ethylamine.
  • Reaction Conditions: Typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under mild heating conditions to promote nucleophilic substitution on the alkylating agent.
  • Mechanism: The pyrazole nitrogen attacks the electrophilic carbon of the 2-(oxolan-2-yl)ethylamine or its activated derivative, forming the N-substituted pyrazole.
  • Workup: The reaction mixture is neutralized and extracted with organic solvents, followed by purification via column chromatography.

This method is straightforward and yields the target compound with moderate to good efficiency, depending on reagent purity and reaction optimization.

One-Pot Synthesis from Primary Amines and β-Diketones

A more general and innovative method reported for N-substituted pyrazoles involves a one-pot reaction of primary amines with diketones and hydroxylamine derivatives :

  • Reagents: Primary amine (e.g., 2-(oxolan-2-yl)ethylamine), 2,4-pentanedione (a β-diketone), and O-(4-nitrobenzoyl)hydroxylamine.
  • Solvent: DMF.
  • Temperature: Reaction performed at 85 °C.
  • Procedure: The amine is dissolved in DMF, cooled, and then the diketone and hydroxylamine derivative are added sequentially. The mixture is sealed and heated.
  • Outcome: Formation of N-substituted pyrazole derivatives by condensation and ring closure in a single step.
  • Yields: Reported yields for similar compounds range from 33% to 44% under optimized conditions.
  • Advantages: This method reduces the number of steps and avoids isolation of intermediates, providing a faster and simpler route to N-substituted pyrazoles.

Though this method has been demonstrated with various amines, adaptation to 2-(oxolan-2-yl)ethylamine could be feasible for synthesizing the target compound.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Advantages Limitations
Direct N-alkylation 5-methyl-1H-pyrazol-3-amine + 2-(oxolan-2-yl)ethylamine DMF or DMSO, mild heat Moderate Straightforward, commercially available reagents May require purification steps
One-pot condensation Primary amine + 2,4-pentanedione + O-(4-nitrobenzoyl)hydroxylamine DMF, 85 °C, 1.5 h 33–44 Single-step, less laborious Moderate yield, requires optimization

Research Findings and Notes on Optimization

  • Temperature and reagent ratios: Critical parameters affecting yield; simultaneous addition of reagents at low temperature followed by heating improves reproducibility.
  • Solvent effects: DMF is preferred for solubility and reaction efficiency.
  • Workup: Extraction with dichloromethane and washing with brine followed by drying over MgSO4 is standard.
  • Purification: Column chromatography on silica or basic alumina is used to isolate pure product.
  • Side reactions: Formation of imine intermediates and hydrazine decomposition products can occur but are minimized under optimized conditions.
  • Scalability: Larger scale synthesis has been demonstrated with consistent yields by adjusting reagent quantities proportionally.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine, exhibit significant antimicrobial properties. A study demonstrated that pyrazoline derivatives showed various pharmacological activities such as antibacterial, antifungal, and antitubercular effects. This suggests potential for developing new antimicrobial agents based on this compound .

Anticancer Research

The structural features of 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine may contribute to its efficacy in anticancer applications. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The compound's ability to modulate biological pathways involved in cancer progression makes it a candidate for further research in oncology .

Case Study 1: Synthesis and Evaluation

A recent study focused on synthesizing new pyrazole derivatives, including those related to 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine, and evaluating their antimicrobial activity. The synthesized compounds were tested against several bacterial strains, demonstrating promising results that warrant further investigation into their mechanisms of action and potential therapeutic uses .

Case Study 2: Structure-Activity Relationship (SAR)

Another study explored the structure-activity relationship of pyrazole derivatives, providing insights into how modifications at various positions affect biological activity. The findings indicated that specific substitutions on the pyrazole ring significantly enhance antimicrobial potency, suggesting that 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine could be optimized for better efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the molecular features of 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine with structurally related compounds:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) Key Features Reference
5-Methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine 2-(Oxolan-2-yl)ethyl C₁₀H₁₇N₃O 195.26 Oxygen-rich substituent enhances polarity
5-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine 2-(Methylsulfanyl)ethyl C₇H₁₃N₃S 171.26 Sulfur atom increases lipophilicity
5-(3-Oxetanyl)-1H-pyrazol-3-amine 3-Oxetanyl C₆H₉N₃O 139.16 Compact oxetane ring improves metabolic stability
5-Methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine 1H-Pyrazol-1-ylmethyl C₇H₁₀N₆ 178.21 Bicyclic pyrazole system
5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine 5-(Trifluoromethyl)pyridin-2-yl C₁₀H₁₀F₃N₅ 257.22 Electron-withdrawing CF₃ group

Key Observations :

  • Polarity : The oxolane-containing compound (C₁₀H₁₇N₃O) exhibits higher polarity compared to the methylsulfanyl analog (C₇H₁₃N₃S), which may improve aqueous solubility .
  • Electronic Effects : The trifluoromethylpyridine substituent (C₁₀H₁₀F₃N₅) introduces strong electron-withdrawing effects, which could modulate reactivity in electrophilic substitution reactions .

Biological Activity

5-Methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine, with the CAS number 1694576-58-3, is a heterocyclic compound that has garnered interest for its potential biological activities. This article provides a comprehensive review of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine is C10H17N3OC_{10}H_{17}N_{3}O with a molecular weight of 195.26 g/mol. The structure features a pyrazole ring substituted with a methyl group and an oxolane (tetrahydrofuran) moiety, which may influence its biological interactions.

PropertyValue
CAS Number1694576-58-3
Molecular FormulaC10H17N3OC_{10}H_{17}N_{3}O
Molecular Weight195.26 g/mol

Research indicates that compounds similar to 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine may exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair . This inhibition leads to reduced proliferation of cancer cells.
  • Modulation of Signaling Pathways : Compounds in this class may interfere with signaling pathways associated with cell survival and proliferation, particularly the PI3K/Akt pathway, which is often activated in cancerous cells .
  • Antimicrobial Properties : Some studies have suggested that pyrazole derivatives possess antimicrobial activity, potentially making them candidates for treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine:

  • Antitumor Activity : In vitro studies have demonstrated that similar compounds can significantly inhibit tumor cell growth in various cancer cell lines. For instance, one study reported that a related pyrazole derivative exhibited potent cytotoxicity against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Antimicrobial Testing : A recent investigation into the antimicrobial properties of pyrazole derivatives found that certain modifications could enhance their efficacy against bacterial strains, suggesting potential applications in treating resistant infections .
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine, although further toxicological assessments are required to establish safety profiles for clinical use .

Q & A

Q. How to validate the compound’s purity for in vivo studies?

  • Protocols :
  • HPLC : Use C18 columns (ACN/water + 0.1% TFA) with UV detection (λ = 254 nm); purity ≥95% required.
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • Residual Solvents : GC-MS to detect traces (<50 ppm) of DMF or THF .

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